[2-(5-Chlorothiophen-2-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone
Overview
Description
2-(5-Chlorothiophen-2-yl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with a chlorothiophene ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions One common approach is to start with the quinoline core, which is then functionalized with the chlorothiophene ring through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)quinolin-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Chlorothiophen-2-yl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, 2-(5-Chlorothiophen-2-yl)quinolin-4-ylmethanone is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions allows for the design of materials with tailored functionalities for applications in electronics, coatings, and other fields.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)quinolin-4-ylmethanone
- 2-(5-Chlorothiophen-2-yl)quinolin-4-ylmethanone
Uniqueness
Compared to similar compounds, 2-(5-Chlorothiophen-2-yl)quinolin-4-ylmethanone stands out due to its specific substitution pattern and the presence of the methyl group on the piperidine ring
Properties
IUPAC Name |
[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(2-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-13-6-4-5-11-23(13)20(24)15-12-17(18-9-10-19(21)25-18)22-16-8-3-2-7-14(15)16/h2-3,7-10,12-13H,4-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQSZOQEIPZKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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